molecular formula C16H21NO5 B6179675 2-({1-[(tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)acetic acid CAS No. 2613381-45-4

2-({1-[(tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)acetic acid

Cat. No.: B6179675
CAS No.: 2613381-45-4
M. Wt: 307.3
InChI Key:
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Description

This compound, also known by its CAS Number 2613381-45-4, is a chemical with a molecular weight of 307.35 . It is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The tert-butoxycarbonyl (BOC) group in the compound is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H21NO5/c1-15(2,3)22-14(20)17-10-16(11-17,21-9-13(18)19)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,18,19) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

The BOC group in the compound can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .


Physical and Chemical Properties Analysis

The compound is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-({1-[(tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)acetic acid involves the protection of the amine group, followed by the formation of an azetidine ring and subsequent hydrolysis to form the carboxylic acid.", "Starting Materials": [ "Phenylacetic acid", "Tert-butyl chloroformate", "3-aminophenol", "Sodium hydroxide", "Sodium bicarbonate", "Acetic anhydride", "Triethylamine", "Hydrochloric acid", "Sodium chloride", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Protection of the amine group by reacting 3-aminophenol with tert-butyl chloroformate in the presence of triethylamine to form the tert-butoxycarbonyl (Boc) protected amine.", "Step 2: Reaction of the Boc-protected amine with phenylacetic acid in the presence of sodium bicarbonate and acetic anhydride to form the corresponding amide.", "Step 3: Formation of the azetidine ring by reacting the amide with hydrochloric acid and sodium chloride to form the azetidine intermediate.", "Step 4: Hydrolysis of the azetidine intermediate with sodium hydroxide to form the carboxylic acid.", "Step 5: Purification of the product by extraction with ethyl acetate and washing with water." ] }

CAS No.

2613381-45-4

Molecular Formula

C16H21NO5

Molecular Weight

307.3

Purity

95

Origin of Product

United States

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